

# Application Notes and Protocols for In Vitro Ames Test of Montelukast Sulfoxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Montelukast sulfoxide*

Cat. No.: B3060910

[Get Quote](#)

## Introduction

These application notes provide a comprehensive protocol for assessing the mutagenic potential of **Montelukast sulfoxide** using the in vitro Bacterial Reverse Mutation Test, commonly known as the Ames test. This protocol is designed for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities. **Montelukast sulfoxide**, an impurity of the asthma medication Montelukast, has been evaluated and found to be non-mutagenic in the Ames test.<sup>[1][2][3][4]</sup> This document outlines the principles of the Ames test, a detailed experimental protocol based on the OECD 471 guideline and the Ames MPF Penta I assay, and representative data presentation.

The Ames test is a widely used, rapid, and sensitive short-term bacterial assay for the identification of substances that can cause gene mutations.<sup>[5][6][7][8][9][10]</sup> It utilizes specific strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella* and tryptophan for *E. coli*).<sup>[5][6][7][10]</sup> The test assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium lacking it.<sup>[5][7]</sup>

## Principle of the Ames Test

The fundamental principle of the Ames test is the detection of reverse mutations in amino acid-requiring bacterial strains when exposed to a potential mutagen.<sup>[5][7]</sup> The tester strains are engineered to be highly sensitive to mutagens by incorporating features such as increased cell

wall permeability and deficiencies in DNA repair mechanisms. The assay is conducted both in the absence and presence of a metabolic activation system (S9 mix), which is typically a rat liver homogenate.<sup>[11]</sup> This is crucial as some substances are not mutagenic themselves but can be converted to mutagens by metabolic processes in the liver.<sup>[11]</sup> An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates a mutagenic potential.

## Experimental Protocol: Ames MPF Penta I Assay

The following protocol is based on the miniaturized liquid format of the Ames test, specifically the Ames MPF Penta I assay, which has been used for the assessment of **Montelukast sulfoxide**.<sup>[3][12]</sup> This method offers the advantages of requiring smaller amounts of test substance and higher throughput.

## Materials and Reagents

- Test Substance: **Montelukast sulfoxide**
- Bacterial Tester Strains:
  - *Salmonella typhimurium*: TA98, TA100, TA1535, TA1537
  - *Escherichia coli*: WP2uvrA, WP2[pKM101]
- Metabolic Activation System: Aroclor 1254-induced or Phenobarbital/β-naphthoflavone-induced rat liver S9 fraction and cofactor solution (S9 mix).
- Media and Buffers:
  - Growth medium (e.g., Nutrient Broth)
  - Exposure medium
  - Indicator medium (lacking the specific amino acid and containing a pH indicator)
- Positive Controls:
  - Without S9 mix: Sodium azide, 2-nitrofluorene, 9-aminoacridine, 4-nitroquinoline-N-oxide

- With S9 mix: 2-aminoanthracene, Benzo[a]pyrene
- Negative Control: Vehicle used to dissolve the test substance (e.g., Dimethyl sulfoxide - DMSO).
- Apparatus:
  - 384-well microplates
  - 24-well plates
  - Incubator (37°C)
  - Microplate reader or visual inspection system
  - Pipettes and sterile tips

## Experimental Procedure

- Preparation of Bacterial Cultures: Inoculate the tester strains from frozen stocks into growth medium and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
- Preparation of Test Substance and Controls: Prepare a range of concentrations of **Montelukast sulfoxide**. The highest concentration should be 5 mg/plate or 5 µl/plate for soluble, non-cytotoxic substances, or up to the limit of solubility or cytotoxicity.[5][11] Prepare appropriate dilutions of positive and negative controls.
- Exposure:
  - In 24-well plates, combine the bacterial culture, the test substance at various concentrations (or positive/negative controls), and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
  - Typically, six concentrations of the test substance are tested in triplicate.
  - Incubate the plates for 90 minutes at 37°C with shaking.

- Distribution and Incubation:
  - Following the exposure period, add an indicator medium that lacks the required amino acid to each well of the 24-well plates.
  - Distribute the contents of each well from the 24-well plate into 48 wells of a 384-well plate.
  - Incubate the 384-well plates for 48 hours at 37°C.
- Data Collection and Analysis:
  - During incubation, bacteria that have undergone a reverse mutation will grow, leading to a decrease in the pH of the medium. This pH change results in a color change of the indicator dye (e.g., from purple to yellow).
  - The number of wells with a color change (revertant wells) is counted for each concentration of the test substance and the controls.
  - A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant wells, and this increase is reproducible and statistically significant. A doubling of the number of revertant wells compared to the negative control is often used as a preliminary indicator of mutagenicity.

## Data Presentation

The quantitative results of the Ames test for **Montelukast sulfoxide** should be summarized in tables to allow for clear comparison. The following tables are illustrative examples of how to present the data for a non-mutagenic result, as was found for **Montelukast sulfoxide**.

Table 1: Mutagenicity of **Montelukast Sulfoxide** in *S. typhimurium* Strains without Metabolic Activation (-S9)

| Concentration<br>( $\mu$ g/well ) | TA98 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA100 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA1535 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA1537 (Mean<br>Revertant<br>Wells $\pm$ SD) |
|-----------------------------------|--------------------------------------------|---------------------------------------------|----------------------------------------------|----------------------------------------------|
| Vehicle Control<br>(DMSO)         | 3 $\pm$ 1                                  | 10 $\pm$ 2                                  | 5 $\pm$ 2                                    | 8 $\pm$ 2                                    |
| 10                                | 4 $\pm$ 2                                  | 11 $\pm$ 3                                  | 6 $\pm$ 1                                    | 9 $\pm$ 3                                    |
| 50                                | 3 $\pm$ 1                                  | 12 $\pm$ 2                                  | 5 $\pm$ 2                                    | 8 $\pm$ 2                                    |
| 100                               | 4 $\pm$ 2                                  | 11 $\pm$ 3                                  | 6 $\pm$ 2                                    | 9 $\pm$ 3                                    |
| 500                               | 3 $\pm$ 1                                  | 10 $\pm$ 2                                  | 5 $\pm$ 1                                    | 8 $\pm$ 2                                    |
| 1000                              | 4 $\pm$ 2                                  | 12 $\pm$ 3                                  | 6 $\pm$ 2                                    | 9 $\pm$ 3                                    |
| Positive Control                  | 150 $\pm$ 15 (2-NF)                        | 200 $\pm$ 20 (SA)                           | 180 $\pm$ 18 (SA)                            | 160 $\pm$ 16 (9-AA)                          |
| Conclusion                        | Negative                                   | Negative                                    | Negative                                     | Negative                                     |

2-NF: 2-Nitrofluorene; SA: Sodium Azide; 9-AA: 9-Aminoacridine. Data are hypothetical and for illustrative purposes.

Table 2: Mutagenicity of **Montelukast Sulfoxide** in *S. typhimurium* Strains with Metabolic Activation (+S9)

| Concentration<br>( $\mu$ g/well) | TA98 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA100 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA1535 (Mean<br>Revertant<br>Wells $\pm$ SD) | TA1537 (Mean<br>Revertant<br>Wells $\pm$ SD) |
|----------------------------------|--------------------------------------------|---------------------------------------------|----------------------------------------------|----------------------------------------------|
| Vehicle Control<br>(DMSO)        | 5 $\pm$ 2                                  | 15 $\pm$ 3                                  | 8 $\pm$ 2                                    | 12 $\pm$ 3                                   |
| 10                               | 6 $\pm$ 2                                  | 16 $\pm$ 4                                  | 9 $\pm$ 3                                    | 13 $\pm$ 2                                   |
| 50                               | 5 $\pm$ 1                                  | 17 $\pm$ 3                                  | 8 $\pm$ 2                                    | 12 $\pm$ 3                                   |
| 100                              | 6 $\pm$ 2                                  | 16 $\pm$ 4                                  | 9 $\pm$ 3                                    | 13 $\pm$ 2                                   |
| 500                              | 5 $\pm$ 2                                  | 15 $\pm$ 3                                  | 8 $\pm$ 2                                    | 12 $\pm$ 3                                   |
| 1000                             | 6 $\pm$ 1                                  | 17 $\pm$ 4                                  | 9 $\pm$ 3                                    | 13 $\pm$ 2                                   |
| Positive Control                 | 180 $\pm$ 18 (B[a]P)                       | 250 $\pm$ 25 (2-AA)                         | 220 $\pm$ 22 (2-AA)                          | 200 $\pm$ 20 (2-AA)                          |
| Conclusion                       | Negative                                   | Negative                                    | Negative                                     | Negative                                     |

B[a]P: Benzo[a]pyrene; 2-AA: 2-Aminoanthracene. Data are hypothetical and for illustrative purposes.

Table 3: Mutagenicity of **Montelukast Sulfoxide** in *E. coli* Strains with and without Metabolic Activation ( $\pm$ S9)

| Strain                   | Metabolic Activation    | Concentration ( $\mu$ g/well) | Mean Revertant Wells $\pm$ SD | Conclusion |
|--------------------------|-------------------------|-------------------------------|-------------------------------|------------|
| WP2uvrA                  | -S9                     | Vehicle Control               | 12 $\pm$ 3                    | Negative   |
| 10 - 1000                | No significant increase |                               |                               |            |
| Positive Control (4-NQO) |                         | 210 $\pm$ 21                  |                               |            |
| +S9                      | Vehicle Control         | 18 $\pm$ 4                    |                               | Negative   |
| 10 - 1000                | No significant increase |                               |                               |            |
| Positive Control (2-AA)  |                         | 280 $\pm$ 28                  |                               |            |
| WP2[pKM101]              | -S9                     | Vehicle Control               | 15 $\pm$ 4                    | Negative   |
| 10 - 1000                | No significant increase |                               |                               |            |
| Positive Control (4-NQO) |                         | 240 $\pm$ 24                  |                               |            |
| +S9                      | Vehicle Control         | 22 $\pm$ 5                    |                               | Negative   |
| 10 - 1000                | No significant increase |                               |                               |            |
| Positive Control (2-AA)  |                         | 320 $\pm$ 32                  |                               |            |

4-NQO: 4-Nitroquinoline-N-oxide; 2-AA: 2-Aminoanthracene. Data are hypothetical and for illustrative purposes.

## Visualization of Experimental Workflow and Logic

### Ames Test Experimental Workflow

The following diagram illustrates the key steps in the in vitro Ames test protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro Ames test.

## Logic Diagram for Ames Test Result Interpretation

This diagram outlines the decision-making process for interpreting the results of the Ames test.



[Click to download full resolution via product page](#)

Caption: Logic for interpreting Ames test results.

## Conclusion

The in vitro Ames test is a critical component of the genotoxicity assessment for pharmaceutical impurities like **Montelukast sulfoxide**. Based on available data, **Montelukast sulfoxide** is considered non-mutagenic.<sup>[1][2][3][4]</sup> The provided protocol for the Ames MPF Penta I assay offers a reliable and efficient method for confirming the absence of mutagenic potential. Adherence to standardized guidelines such as OECD 471 is essential for regulatory

acceptance of the data. Clear and structured presentation of the results, as illustrated in the example tables, is crucial for accurate interpretation and reporting.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. oecd.org [oecd.org]
- 6. xenometrix.ch [xenometrix.ch]
- 7. Bacterial Reverse Mutation Test: Mini AMES Test | In Vitro and Genetic Toxicology | Syngene [syngeneintl.com]
- 8. researchgate.net [researchgate.net]
- 9. The bacterial reverse mutation test | RE-Place [re-place.be]
- 10. inotiv.com [inotiv.com]
- 11. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 12. farmacja.umed.pl [farmacja.umed.pl]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Ames Test of Montelukast Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3060910#in-vitro-ames-test-protocol-for-montelukast-sulfoxide-mutagenicity-assessment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)